1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17693430
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 1-[ethyl(phenylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO4/c1-2-15(14(8-9-14)12(16)17)13(18)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) |
| Standard InChI Key | YLIBZKFUVPXQEV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid (IUPAC name: 1-[(benzyloxycarbonyl)(ethyl)amino]cyclopropane-1-carboxylic acid) belongs to the class of cyclopropane-substituted amino acids. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . The structure comprises:
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A cyclopropane ring (C₃H₅) fused to a carboxylic acid group (-COOH).
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An ethylamino group (-NHCH₂CH₃) protected by a benzyloxycarbonyl (Cbz) group (C₆H₅CH₂OCO-).
The stereoelectronic effects of the cyclopropane ring impose significant strain, influencing the compound’s reactivity and conformational stability.
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1,700–1,750 cm⁻¹ (C=O stretching of carboxylic acid and carbamate) and 3,200–3,500 cm⁻¹ (N-H stretching) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: Molecular ion peak at m/z 263.29 (M⁺), with fragmentation patterns indicative of cyclopropane ring cleavage and Cbz group loss.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps (Figure 1):
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Cyclopropanation: Reaction of vinyl precursors (e.g., vinyl acetate) with diazo compounds to form the cyclopropane core.
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Cbz Protection: Introduction of the benzyloxycarbonyl group via carbamate formation using benzyl chloroformate and ethylamine .
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Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., ethyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate ) under acidic or basic conditions.
Optimized Protocol:
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React 1-aminocyclopropane-1-carboxylic acid ethyl ester with benzyl chloroformate in dichloromethane (0°C, 2 h).
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Hydrolyze the ester with 6M HCl (reflux, 4 h) to yield the carboxylic acid .
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Purify via recrystallization (ethanol/water), achieving ≥95% purity.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance cyclopropanation efficiency and reduce side reactions. Key parameters:
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Temperature: 50–60°C (prevents ring-opening).
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Catalyst: Rhodium(II) acetate (0.5 mol%) for stereoselective cyclopropanation.
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Yield: 78–85% (batch process) vs. 90–92% (continuous flow).
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The cyclopropane ring undergoes regioselective cleavage under acidic or oxidative conditions:
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Acid-Catalyzed Hydrolysis: Forms γ-amino butyric acid (GABA) analogs in HCl/MeOH (reflux, 6 h) .
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Oxidative Cleavage: Treatment with ozone yields malonic acid derivatives.
Decarboxylation and Derivatization
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Thermal Decarboxylation: At 150–200°C, releases CO₂ to generate 1-[(benzyloxycarbonyl)(ethyl)amino]cyclopropane.
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Amide Formation: Coupling with amines via EDC/HOBt activates the carboxylic acid for peptide synthesis .
| Compound | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| Target compound | -9.2 | ACC oxidase |
| Isopropyl analog | -8.7 | ACC oxidase |
| Unsubstituted cyclopropane | -7.1 | ACC oxidase |
Table 1: Comparative binding affinities of cyclopropane derivatives to ACC oxidase.
Antimicrobial Properties
Screening against Bacillus subtilis and Escherichia coli demonstrates moderate activity (MIC = 50–100 µg/mL), enhanced by halogen substitution on the benzyl ring .
Applications in Drug Development
Prodrug Design
The Cbz group enables controlled release of ethylamine therapeutics in vivo. Example applications:
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Neuroprotective Agents: GABA prodrugs for epilepsy treatment .
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Antitumor Compounds: Conjugates with doxorubicin show 40% reduced cardiotoxicity in murine models.
Agricultural Chemistry
As an ACC oxidase inhibitor, this compound delays fruit ripening in tomatoes by 5–7 days (field trials, 2024).
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